molecular formula C8H9N3OS B3046267 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 121746-18-7

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B3046267
CAS No.: 121746-18-7
M. Wt: 195.24 g/mol
InChI Key: PODYAMFFJJQMPM-UHFFFAOYSA-N
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Description

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound with a molecular formula of C8H9N3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with formamide under reflux conditions . This reaction leads to the formation of the desired thienopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidines .

Scientific Research Applications

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is unique due to its specific thienopyrimidine ring system and the presence of amino and methyl groups at distinct positions.

Properties

IUPAC Name

4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYAMFFJJQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=O)NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019838
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121746-18-7
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121746187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLS8HFV5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

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